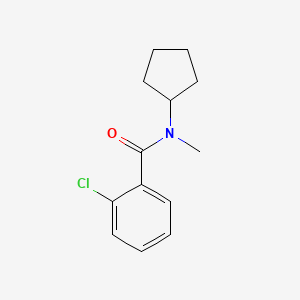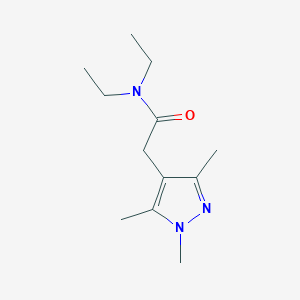
N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 is a piperidine derivative that is structurally similar to other compounds that have been shown to have analgesic and anesthetic properties.
Mechanism of Action
The mechanism of action of N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide is not fully understood. However, it is believed to work by binding to the mu-opioid receptor in the brain and spinal cord. This binding results in the inhibition of pain signals and the activation of the body's natural pain relief mechanisms.
Biochemical and Physiological Effects:
N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide has been shown to have potent analgesic effects in animal models. It has also been shown to have sedative effects and to cause respiratory depression at high doses. N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide has a short duration of action, which makes it a promising candidate for use in acute pain management.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide is its potent analgesic properties. It has also been shown to have a low potential for abuse and dependence. However, there are some limitations to its use in lab experiments. N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide has a short duration of action, which can make it difficult to study in chronic pain models. It is also a complex compound to synthesize, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide. One area of research is the development of more efficient synthesis methods. Another area of research is the study of N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide in chronic pain models. There is also a need for more research on the safety and efficacy of N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide in humans. Overall, N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide has the potential to be a valuable tool in the treatment of chronic pain and other conditions.
Synthesis Methods
The synthesis of N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide involves the reaction of 1-(2-methylpropyl)piperidine-4-carboxylic acid with N-methylmorpholine and isobutyl chloroformate. The resulting product is then purified using chromatography techniques. The synthesis of N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide is a complex process that requires the use of specialized equipment and chemicals.
Scientific Research Applications
N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the field of pain management. N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide has been shown to have potent analgesic properties and has been studied as a potential alternative to opioids for the treatment of chronic pain.
properties
IUPAC Name |
N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9(2)8-13-6-4-10(5-7-13)11(14)12-3/h9-10H,4-8H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOOKQRYBYEDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7516307.png)
![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol](/img/structure/B7516315.png)





![2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516367.png)
![2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516372.png)

![4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516394.png)
